(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, commonly known for its role in pharmaceutical synthesis, particularly as an intermediate in the development of Ubrogepant, is a compound with significant implications in medicinal chemistry. Ubrogepant is an oral calcitonin gene-related peptide receptor antagonist under investigation for treating acute migraine attacks. The compound has a CAS number of 955379-18-7 and a molecular formula of CHNO with a molecular weight of 247.29 g/mol .
The synthesis of (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate typically involves several key steps:
The synthetic route may vary based on the specific application or desired purity level but generally adheres to these fundamental steps.
(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate features a chiral center at the second carbon atom, contributing to its stereochemistry. The structure can be represented as follows:
(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate can participate in various chemical reactions typical of amino acid derivatives:
These reactions are crucial for its application in synthesizing more complex pharmaceutical compounds .
The mechanism of action for (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate primarily relates to its role as an intermediate in synthesizing Ubrogepant. As a calcitonin gene-related peptide receptor antagonist, it binds to specific receptors in the nervous system, inhibiting the action of CGRP, which is involved in migraine pathophysiology. This inhibition reduces vasodilation and neurogenic inflammation associated with migraine attacks .
These properties make it suitable for various laboratory applications and ensure stability during storage and handling .
(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate finds applications primarily in:
This compound exemplifies how modifications of simple amino acids can lead to significant advancements in drug development and therapeutic strategies.
The stereoselective synthesis of (S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (molecular formula C₁₁H₂₁NO₅, CID 127255916 [1]) relies on chiral pool utilization and asymmetric catalysis. A validated approach starts with diethyl L-tartrate as a chiral template. This undergoes stereospecific bromination with 30% HBr/acetic acid to form diethyl (2S,3S)-2-bromo-3-hydroxysuccinate (72–76% yield), followed by base-mediated epoxide closure using sodium ethoxide in dry ethanol to yield the key (2R,3R)-2,3-epoxysuccinate intermediate (85–90% yield) [5]. Epoxide ring opening exploits azidotrimethylsilane (TMSN₃) under Lewis acid catalysis (DMAP in DMF/chloroform), affording the threo-configured azido alcohol (86% yield, >96% diastereomeric excess). Subsequent hydrogenation over Pd/C in ethyl acetate introduces the amino group, setting the stage for Boc protection [5].
Alternative routes employ dynamic kinetic resolution: Racemic serine derivatives are reacted with chiral acylases or esterases under conditions favoring simultaneous racemization and enantioselective transformation. This strategy achieves ee values >98% but requires optimization of pH, temperature, and enzyme immobilization [6].
Table 1: Enantioselective Synthesis Routes Comparison
| Method | Starting Material | Key Step | Yield | ee | 
|---|---|---|---|---|
| Chiral Pool (Tartrate) | Diethyl L-tartrate | Bromination/Epoxidation | 72–76% | >99% | 
| Biocatalytic DKR | Racemic Serine Ester | Enzymatic Resolution | 65–80% | 98–99% | 
| Asymmetric Catalysis | Glycidate Ester | Pd-Catalyzed Amination | 70–85% | 90–95% | 
The Boc group (tert-butoxycarbonyl) is introduced via Schotten-Baumann conditions using di-tert-butyl dicarbonate (Boc₂O) in ethyl acetate with catalytic DMAP or aqueous NaOH [5]. This carbamate exhibits exceptional stability toward nucleophiles, organometallic reagents, and reducing agents—critical during downstream transformations. Its orthogonal deprotection under mild acidic conditions (e.g., TFA in DCM, 4M HCl in dioxane) prevents epimerization of the chiral center, unlike benzyloxycarbonyl (Cbz) removal requiring hydrogenolysis [2] [4].
Boc stability is pH-dependent:
Comparative studies with alternative protectors (Cbz, Fmoc) confirm Boc minimizes side reactions during ester hydrolysis or hydroxyl group functionalization. p-Methoxybenzyloxycarbonyl—mentioned in peptide synthesis patents—offers comparable stability but introduces purification challenges [2].
Isopropyl esterification enhances lipophilicity (logP ≈ 1.2) and solvent compatibility relative to methyl/ethyl analogs. Optimal synthesis routes employ:
The isopropyl group confers:
Table 2: Solubility Profile in Organic Solvents
| Solvent | Solubility (g/100mL, 25°C) | Application Context | 
|---|---|---|
| Ethyl Acetate | 2.5–3.0 | Extraction/Purification | 
| Methanol | 4.0–4.5 | Chromatography/Crystallization | 
| Heptane | <0.1 | Precipitation | 
| Dichloromethane | 3.5–4.0 | Reaction Medium | 
Sustainable synthesis emphasizes atom economy and hazard reduction:
Process intensification via flow chemistry achieves 65% yield in Boc protection using a packed-bed reactor (residence time: 2 min), reducing reaction volume by 80% versus batch methods. Additional advancements include enzymatic esterification using Candida antarctica lipase B, eliminating acid catalysts and enabling aqueous reaction media (pH 7.5, 40°C) [6].
Table 3: Byproduct Reduction Strategies
| Reaction Step | Conventional Method | Green Alternative | Waste Reduction | 
|---|---|---|---|
| Esterification | Acetyl chloride/IPA (reflux) | Lipase B/IPA (40°C) | 85% (no acid waste) | 
| Azide Reduction | PPh₃/THF | Pd/C/H₂ (ethyl acetate) | 90% (no phosphine oxide) | 
| Boc Protection | Boc₂O/DMAP/DMF | Boc₂O/2-MeTHF | 70% (lower toxicity) | 
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: